Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride
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Overview
Description
Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of both oxygen and nitrogen atoms within its ring system, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of appropriate diols and amines under controlled conditions to form the spirocyclic structure. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the spiro ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different reduced products.
Substitution: Nucleophilic substitution reactions can occur, where functional groups within the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism by which Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s spirocyclic structure allows it to fit into unique binding sites, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
8-Methyl-6,9-diazaspir[4.5]decane-7,10-dione: Another spirocyclic compound with similar structural features but different functional groups.
Methyl 2-azaspiro[4.5]decane-4-carboxylate hydrochloride: Shares the spirocyclic core but differs in the position and type of substituents.
Uniqueness
Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride is unique due to its specific arrangement of oxygen and nitrogen atoms within the spiro ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride (CAS No. 2680749-58-8) is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula: C₁₂H₁₇ClN₁O₆
- Molecular Weight: 271.27 g/mol
- IUPAC Name: 6,9-dioxa-2-azaspiro[4.5]decane hydrochloride
- Physical Form: Powder
- Purity: 95%
The biological activity of methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate is primarily attributed to its interaction with various molecular targets within biological systems. This compound has been studied for its potential as a dual inhibitor of bacterial topoisomerases, which are essential enzymes involved in DNA replication and transcription.
- Topoisomerase Inhibition : Research indicates that compounds similar to methyl 6,9-dioxa-2-azaspiro[4.5]decane exhibit potent inhibitory effects on bacterial topoisomerases, particularly DNA gyrase and topoisomerase IV from Escherichia coli. These enzymes are critical for maintaining DNA structure during replication and transcription processes.
- Antibacterial Activity : The compound has shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is measured through Minimum Inhibitory Concentration (MIC) assays, with values often below 0.25 μg/mL for various strains.
Biological Activity Data
Compound Name | Target Enzyme | IC50 (nM) | MIC (μg/mL) | Activity Type |
---|---|---|---|---|
Methyl 6,9-dioxa-2-azaspiro[4.5]decane | DNA Gyrase | <10 | <0.25 | Antibacterial |
Methyl 6,9-dioxa-2-azaspiro[4.5]decane | Topo IV | 8 | <0.25 | Antibacterial |
Case Study 1: Antibacterial Efficacy
In a study published in Nature Communications, methyl 6,9-dioxa-2-azaspiro[4.5]decane was evaluated for its antibacterial properties against multidrug-resistant (MDR) strains of Staphylococcus aureus and Acinetobacter baumannii. The compound demonstrated significant antibacterial activity with MIC values consistently below the threshold for effective treatment in vivo models.
Case Study 2: Molecular Modeling Studies
Molecular docking studies have been conducted to predict the binding affinity of methyl 6,9-dioxa-2-azaspiro[4.5]decane to target enzymes. These studies indicated strong interactions with the active sites of DNA gyrase and topoisomerase IV, suggesting a competitive inhibition mechanism that could be exploited for drug development.
Properties
IUPAC Name |
methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4.ClH/c1-12-8(11)7-4-13-6-9(14-7)2-3-10-5-9;/h7,10H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMZTEXAPKIXOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCC2(O1)CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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